molecular formula C13H9N5O6 B1662537 Zonampanel CAS No. 210245-80-0

Zonampanel

Cat. No.: B1662537
CAS No.: 210245-80-0
M. Wt: 331.24 g/mol
InChI Key: SPXYHZRWPRQLNS-UHFFFAOYSA-N
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Description

Zonampanel, also known by its code name YM872, is a quinoxalinedione derivative drug. It functions as a competitive antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Initially investigated by Yamanouchi/Astellas Pharma, this compound was explored for its potential neuroprotective effects in treating ischemic stroke. clinical trials were halted due to severe side effects, including hallucinations, agitation, and catatonia .

Preparation Methods

The synthesis of Zonampanel involves several steps, starting with the formation of the quinoxalinedione core. The synthetic route typically includes the following steps:

    Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents.

    Nitration: Introduction of the nitro group at the desired position on the quinoxalinedione core.

    Imidazole Substitution: The nitro group is then substituted with an imidazole ring.

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced to complete the synthesis.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Zonampanel undergoes several types of chemical reactions:

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and further oxidation can revert it back to the nitro form.

    Substitution Reactions: The imidazole ring can be introduced through nucleophilic substitution reactions.

    Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nitrating agents like nitric acid for nitration. The major products formed from these reactions include the reduced amino derivative and the hydrolyzed acetic acid derivative .

Scientific Research Applications

Mechanism of Action

Zonampanel exerts its effects by competitively antagonizing the AMPA receptor, a subtype of the glutamate receptor. By binding to the receptor, this compound inhibits the excitatory neurotransmission that is typically mediated by glutamate. This inhibition helps to protect neurons from excitotoxicity, which is a major cause of cell death in conditions like ischemic stroke . The molecular targets involved include the AMPA receptors located on the neuronal cell membranes.

Comparison with Similar Compounds

Zonampanel is similar to other AMPA receptor antagonists such as Tezampanel and Perampanel. it is unique in its specific chemical structure and the particular side effect profile observed during clinical trials. Unlike Tezampanel, which also targets kainate receptors, this compound is more selective for the AMPA receptor . Perampanel, on the other hand, is used primarily for the treatment of epilepsy and has a different mechanism of action involving non-competitive inhibition of the AMPA receptor .

Similar Compounds

    Tezampanel: An antagonist that binds to both AMPA and kainate receptors.

    Perampanel: A non-competitive AMPA receptor antagonist used in epilepsy treatment.

This compound’s uniqueness lies in its specific binding affinity and the severe side effects that led to the termination of its clinical trials .

Properties

IUPAC Name

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXYHZRWPRQLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175232
Record name Zonampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210245-80-0
Record name Zonampanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210245-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zonampanel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zonampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZONAMPANEL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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